2-Propyl-4-pentenoic acid
Overview
Description
2-Propyl-4-pentenoic acid, also known as 2-allylpentanoic acid, is a metabolite of valproic acid. Valproic acid is widely used as an anticonvulsant and mood-stabilizing drug. The compound has a molecular formula of C8H14O2 and a molecular weight of 142.2 g/mol . It is known for its hepatotoxic and neurotoxic properties, which have been extensively studied in various scientific research contexts .
Mechanism of Action
Target of Action
2-Propyl-4-pentenoic acid, also known as 4-ene VPA, is a major metabolite of valproic acid . It primarily targets the histone deacetylase , an enzyme that plays a crucial role in the regulation of gene expression. By inhibiting this enzyme, this compound can alter the transcriptional activity of certain genes, leading to various biological effects .
Mode of Action
The compound interacts with its target, histone deacetylase, by binding to it and inhibiting its action . This inhibition can lead to an increase in the acetylation of histones, which can result in a more relaxed chromatin structure and enhanced gene transcription .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation pathway . By inhibiting histone deacetylase, the compound increases the acetylation of histones, leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
This compound undergoes β-oxidation to form reactive metabolites . The pharmacokinetics of this compound in rats has been described using a time lag pharmacokinetic model . The total apparent plasma clearance was 8.67 ml/min.kg at a low dose and 5.89 ml/min.kg at a high dose . The compound is largely eliminated in urine and bile as conjugates .
Result of Action
The action of this compound can lead to various molecular and cellular effects. It has been found to induce hepatotoxicity in rats . Additionally, it is also neuroteratogenic, reducing forebrain size and inducing deformation of the neural tube in mouse embryos .
Biochemical Analysis
Biochemical Properties
2-Propyl-4-pentenoic acid plays a significant role in biochemical reactions, particularly as a metabolite of valproic acid. It undergoes β-oxidation to form reactive metabolites that induce hepatotoxicity . The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which mediate its metabolism . Additionally, this compound has been shown to interact with mitochondrial enzymes, leading to oxidative stress and mitochondrial dysfunction . These interactions highlight the compound’s potential to disrupt normal cellular processes and contribute to its toxic effects.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to induce neurotoxicity by reducing forebrain size and causing neural tube deformation in mouse embryos . The compound also affects liver cells, leading to hepatotoxicity characterized by microvesicular steatosis and hyperammonemia . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall toxic profile .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. The compound undergoes β-oxidation to form reactive metabolites, which can bind to and inhibit mitochondrial enzymes . This inhibition leads to mitochondrial dysfunction, oxidative stress, and subsequent cellular damage . Additionally, this compound can induce changes in gene expression, further exacerbating its toxic effects . These molecular interactions underscore the compound’s potential to disrupt normal cellular functions and contribute to its adverse effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce oxidative stress and alter antioxidant status in both acute and chronic exposure scenarios . Additionally, the compound’s neurotoxic and hepatotoxic effects may become more pronounced with prolonged exposure . Understanding these temporal effects is essential for assessing the compound’s potential risks in clinical and research settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits a monoexponential plasma decline, while at higher doses, the decline becomes nonlinear . In normal rats, this compound undergoes enterohepatic circulation, leading to its recycling in the plasma . High doses of the compound have been associated with increased hepatotoxicity and neurotoxicity, highlighting the importance of dosage considerations in evaluating its safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily as a metabolite of valproic acid. It undergoes β-oxidation to form reactive metabolites, including the diene-metabolite ((E)-Δ2,4-valproate), which contribute to its hepatotoxic effects . The compound’s metabolism is mediated by cytochrome P450 enzymes, which play a crucial role in its biotransformation . Understanding these metabolic pathways is essential for elucidating the compound’s toxicological profile and potential interactions with other biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is recycled in the plasma due to enterohepatic circulation, leading to its prolonged presence in the body . Additionally, this compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific tissues . These interactions play a crucial role in determining the compound’s overall distribution and potential toxic effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound primarily localizes to mitochondria, where it exerts its toxic effects by inhibiting mitochondrial enzymes and inducing oxidative stress . Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and interactions with other biomolecules . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propyl-4-pentenoic acid can be synthesized through the β-oxidation of valproic acid. The process involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of hydrophilic-lipophilic balance cartridges for sample extraction, followed by separation on a Kinetex C18 analytical column under a mobile phase consisting of ammonium formate and methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-4-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their biological and chemical properties .
Scientific Research Applications
2-Propyl-4-pentenoic acid has several scientific research applications, including:
Comparison with Similar Compounds
Valproic Acid: The parent compound of 2-propyl-4-pentenoic acid, widely used as an anticonvulsant and mood stabilizer.
2,4-Diene Valproic Acid: Another metabolite of valproic acid with similar toxicological properties.
Alpha-Fluorinated Analogue: A structurally modified version of this compound with altered pharmacokinetics and reduced toxicity.
Uniqueness: this compound is unique due to its specific toxicological profile and its role as a major metabolite of valproic acid. Its distinct chemical structure and reactivity make it a valuable compound for studying the mechanisms of toxicity and developing safer therapeutic alternatives .
Properties
IUPAC Name |
2-propylpent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYDNZXEHYSVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881257 | |
Record name | 2-propylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-ene-Valproic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013897 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1575-72-0 | |
Record name | (±)-2-n-Propyl-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1575-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyl-4-pentenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-propylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1575-72-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPYL-4-PENTENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GYI36I25W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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